molecular formula C12H16N4O4S B497268 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927640-92-4

3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B497268
CAS No.: 927640-92-4
M. Wt: 312.35g/mol
InChI Key: ZNOCWEMLNJHUOT-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C12H16N4O4S and a molecular weight of 312.34 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as the compound , involves the use of 3-amino-1,2,4-triazole . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula C12H16N4O4S . Further details about its structure can be determined using spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound. In general, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to modulate p-glycoprotein (p-gp)-mediated multidrug resistance . P-gp is a major efflux transporter that plays a crucial role in the absorption, distribution, and elimination of many drugs.

Mode of Action

Similar compounds have been identified as potent modulators of p-gp-mediated multidrug resistance . They enhance the effects of other multidrug resistance-related cytotoxic agents and increase the accumulation of certain drugs, thereby blocking P-gp-mediated efflux function .

Biochemical Pathways

It can be inferred from similar compounds that they may interact with the pathways involving p-gp . P-gp is involved in the efflux of various endogenous and exogenous substances across the cell membrane, thereby playing a crucial role in drug disposition and resistance.

Pharmacokinetics

Similar compounds have shown high potency, low cytotoxicity, and long duration in reversing drug resistance . These properties suggest that the compound may have favorable pharmacokinetic characteristics.

Result of Action

Similar compounds have been found to reverse drug resistance in cells, suggesting that this compound may have similar effects .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-19-11-4-3-10(7-12(11)20-2)21(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOCWEMLNJHUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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